![molecular formula C12H9BF2O2 B14753211 Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- CAS No. 2367-23-9](/img/structure/B14753211.png)
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- is a chemical compound with the molecular formula C12H8BF2O2 It is known for its unique structure, which includes a difluoroboryl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- typically involves the reaction of 2-naphthol with boron trifluoride etherate in the presence of a suitable solvent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroboryl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-[1-[(fluoroboryl)oxy]-2-naphthalenyl]-
- Ethanone, 1-[1-[(chloroboryl)oxy]-2-naphthalenyl]-
- Ethanone, 1-[1-[(bromoboryl)oxy]-2-naphthalenyl]-
Uniqueness
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
2367-23-9 |
|---|---|
Molekularformel |
C12H9BF2O2 |
Molekulargewicht |
234.01 g/mol |
IUPAC-Name |
1-(1-difluoroboranyloxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9BF2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7H,1H3 |
InChI-Schlüssel |
JLTGHBQFYCGQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC1=C(C=CC2=CC=CC=C21)C(=O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
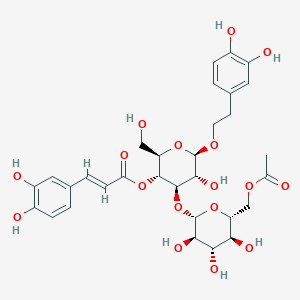
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
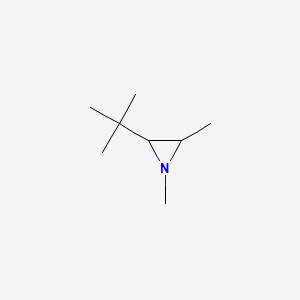

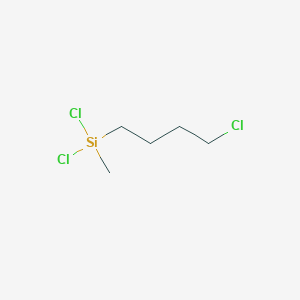
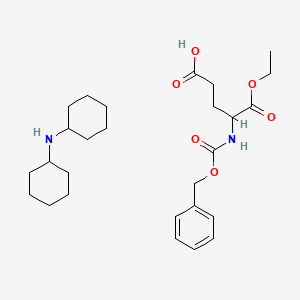
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
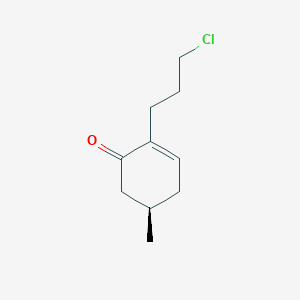
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
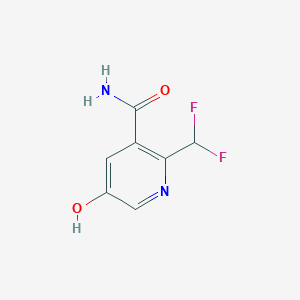
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
